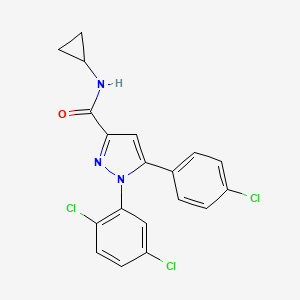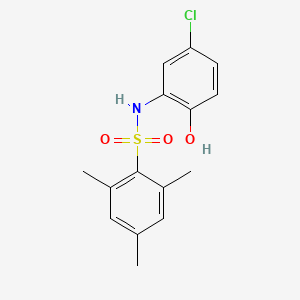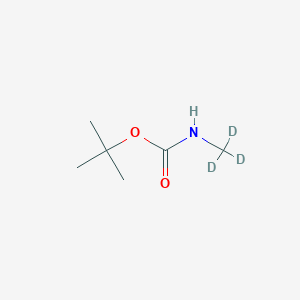
Tert-butyl N-(trideuteriomethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(trideuteriomethyl)carbamate: is a derivative of carbamate, a class of compounds widely used in organic synthesis as protecting groups for amines. This specific compound is characterized by the presence of a tert-butyl group and a trideuteriomethyl group, which makes it particularly useful in various chemical reactions and research applications.
Mechanism of Action
Target of Action
Tert-butyl N-(trideuteriomethyl)carbamate is a type of carbamate compound . Carbamates are known to interact with a variety of biological targets, including enzymes such as acetylcholinesterase and other proteins.
Mode of Action
Carbamates in general are known to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter in the nervous system . This inhibition can lead to an accumulation of acetylcholine, resulting in overstimulation of the nerves and muscles.
Biochemical Pathways
Given the general action of carbamates, it can be inferred that the cholinergic pathways, which involve the neurotransmitter acetylcholine, may be affected .
Pharmacokinetics
They are metabolized primarily in the liver and excreted in the urine .
Result of Action
Based on the general action of carbamates, it can be inferred that the compound may cause overstimulation of the nerves and muscles due to the accumulation of acetylcholine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(trideuteriomethyl)carbamate typically involves the reaction of tert-butyl carbamate with trideuteriomethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like acetonitrile at room temperature. The product is then purified by standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-(trideuteriomethyl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the trideuteriomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols are used under mild conditions.
Major Products: The major products formed from these reactions include various substituted carbamates and amines, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: Tert-butyl N-(trideuteriomethyl)carbamate is used as a protecting group in peptide synthesis. It helps in the selective protection of amine groups, allowing for the sequential addition of amino acids .
Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein interactions. The trideuteriomethyl group serves as a stable isotope label, facilitating the tracking of metabolic pathways .
Medicine: In medicinal chemistry, this compound is used in the development of prodrugs. The carbamate group can be hydrolyzed in vivo to release the active drug .
Industry: Industrially, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in various chemical processes .
Comparison with Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the trideuteriomethyl group.
N-methyl carbamate: Contains a methyl group instead of a trideuteriomethyl group.
Benzyl carbamate: Contains a benzyl group instead of a tert-butyl group.
Uniqueness: Tert-butyl N-(trideuteriomethyl)carbamate is unique due to the presence of the trideuteriomethyl group, which provides additional stability and allows for the use of stable isotope labeling in research applications. This makes it particularly valuable in studies involving metabolic pathways and enzyme mechanisms .
Properties
IUPAC Name |
tert-butyl N-(trideuteriomethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2,3)9-5(8)7-4/h1-4H3,(H,7,8)/i4D3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLVEBNWCCKSGY-GKOSEXJESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4-dimethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B3001664.png)
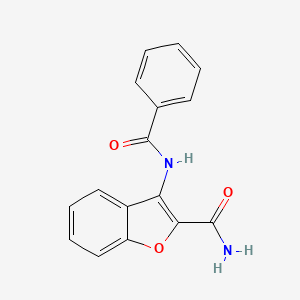
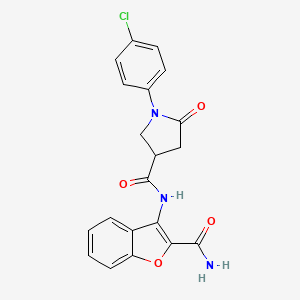
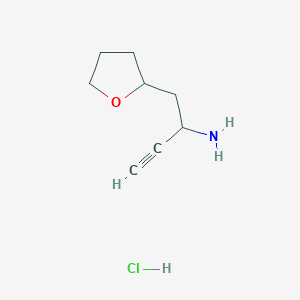
![N-(2-chlorophenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3001671.png)
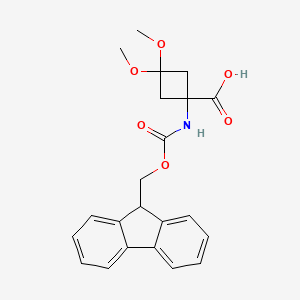
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B3001675.png)
![6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B3001678.png)


